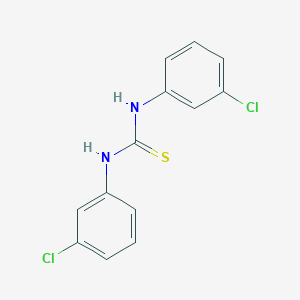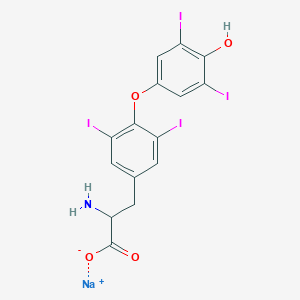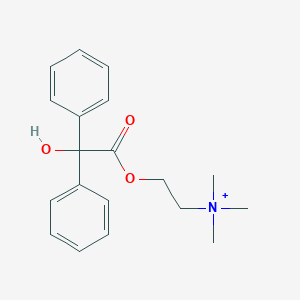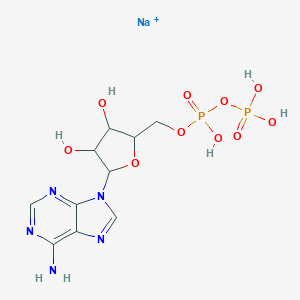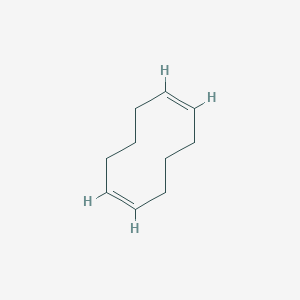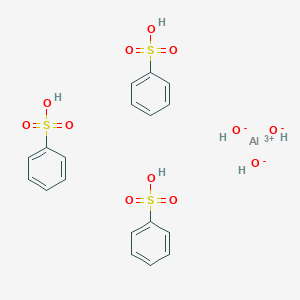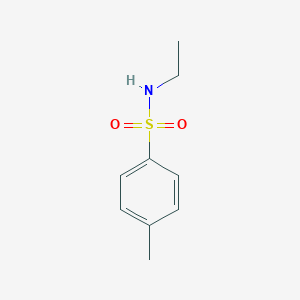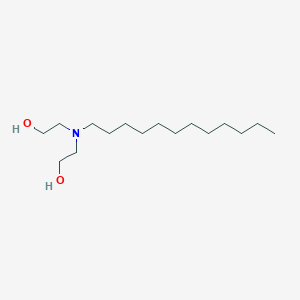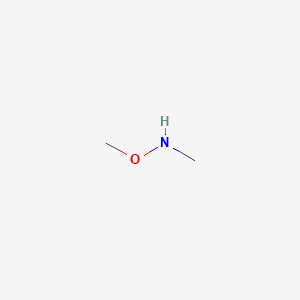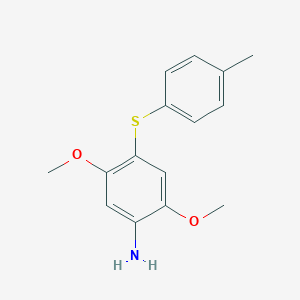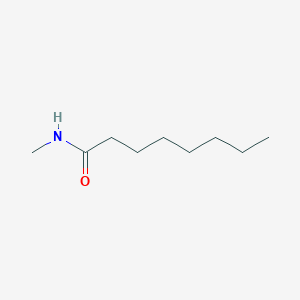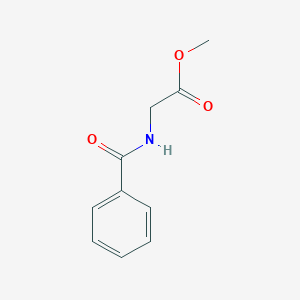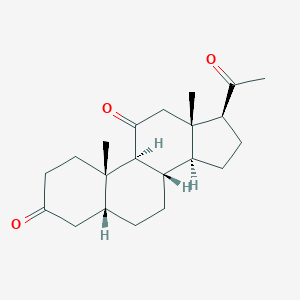![molecular formula C12H13NO2Se B073597 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid CAS No. 1140-74-5](/img/structure/B73597.png)
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid, also known as IEAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of organoselenium compounds, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth and survival. 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has been found to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and cell signaling. It has also been found to enhance the activity of certain antioxidant enzymes, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has several advantages for lab experiments, including its ease of synthesis, high yield, and purity. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more potent and selective derivatives of 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid may lead to the discovery of new drugs with improved efficacy and safety profiles.
In conclusion, 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid is a promising compound with various biological activities and potential therapeutic applications. Its ease of synthesis and high yield make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects before it can be used as a therapeutic agent.
Métodos De Síntesis
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid can be synthesized through a simple one-pot reaction between indole-3-acetaldehyde and 2-bromoacetic acid in the presence of sodium borohydride and selenium powder. The reaction yields 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid in high yield and purity.
Aplicaciones Científicas De Investigación
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
1140-74-5 |
|---|---|
Nombre del producto |
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid |
Fórmula molecular |
C12H13NO2Se |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid |
InChI |
InChI=1S/C12H13NO2Se/c14-12(15)8-16-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6,8H2,(H,14,15) |
Clave InChI |
SQFBDNJZABBCRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CC(=O)O |
Sinónimos |
2-[[2-(1H-Indol-3-yl)ethyl]seleno]acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



